
2-Hydroxy-5-methoxybenzaldehyde
Overview
Description
Chemical Identity: 2-Hydroxy-5-methoxybenzaldehyde (CAS 672-13-9), also known as 5-methoxysalicylaldehyde, is a phenolic aldehyde with the molecular formula C₈H₈O₃ (molecular weight: 152.15 g/mol). Its structure features a hydroxyl (-OH) group at position 2 and a methoxy (-OCH₃) group at position 5 on the benzaldehyde ring .
Synthesis: It is synthesized via the Reimer-Tiemann reaction using 4-methoxyphenol, chloroform, and sodium hydroxide . Alternative methods include magnesium-mediated ortho-formylation with paraformaldehyde .
Preparation Methods
Reimer-Tiemann Reaction on 4-Methoxyphenol
Reaction Mechanism and General Procedure
The Reimer-Tiemann reaction is the most widely documented method for synthesizing 2-hydroxy-5-methoxybenzaldehyde. This electrophilic aromatic substitution reaction involves treating 4-methoxyphenol with chloroform (CHCl₃) in a strongly basic aqueous solution, typically sodium hydroxide (NaOH), under reflux conditions . The mechanism proceeds via the generation of a dichlorocarbene intermediate, which attacks the aromatic ring at the ortho position to the hydroxyl group, followed by hydrolysis to yield the aldehyde functionality.
The general reaction equation is:
3 + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} + \text{H}2\text{O}
Experimental Optimization and Yields
Key parameters influencing the yield include reaction temperature, base concentration, and stoichiometry. A representative procedure involves:
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Dissolving 4-methoxyphenol in a 10% NaOH solution.
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Adding chloroform dropwise under vigorous stirring.
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Refluxing the mixture at 60–70°C for 4–6 hours.
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Acidifying the cooled solution with HCl to precipitate the product.
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Purifying via recrystallization from ethanol or aqueous methanol .
This method consistently achieves a 79% yield , as demonstrated in large-scale syntheses. Side products, such as 4-methoxy-2-hydroxybenzoic acid, are minimized by controlling the reaction time and chloroform stoichiometry.
Table 1: Reimer-Tiemann Reaction Conditions and Yield
Parameter | Optimal Value | Deviation Impact |
---|---|---|
Temperature | 60–70°C | <50°C: Slow reaction; >80°C: Side reactions |
NaOH Concentration | 10% (w/v) | Lower: Incomplete reaction; Higher: Saponification |
Chloroform Ratio | 1.2 equiv. | Excess: Poor yield; Deficient: Unreacted phenol |
Reaction Time | 4–6 hours | Shorter: Low conversion; Longer: Degradation |
Multi-Step Synthesis from Anethole
Oxidation of Anethole to Anisaldehyde
An alternative route begins with anethole (1-methoxy-4-propenylbenzene), a naturally occurring compound in anise oil. Anethole is oxidized to anisaldehyde (4-methoxybenzaldehyde) using sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (H₂SO₄) . The reaction proceeds via oxidative cleavage of the propenyl group:
2\text{Cr}2\text{O}7 + \text{H}2\text{SO}4 \rightarrow \text{Anisaldehyde} + \text{Cr}2(\text{SO}4)3 + \text{H}_2\text{O}
In a typical procedure, 20 g of anethole suspended in 150 mL water and 30 mL conc. H₂SO₄ reacts with 55 g Na₂Cr₂O₇ at ≤40°C. Extraction with toluene and vacuum distillation yields 45.5% anisaldehyde .
Reimer-Tiemann Formylation
The final step mirrors the direct method, where 4-methoxyphenol is subjected to the Reimer-Tiemann reaction to yield this compound . Despite the multi-step pathway’s complexity, it integrates naturally sourced anethole, appealing to industries prioritizing bio-based precursors.
Table 2: Multi-Step Synthesis Overview
Step | Reactant | Product | Key Reagents | Yield |
---|---|---|---|---|
1 | Anethole | Anisaldehyde | Na₂Cr₂O₇, H₂SO₄ | 45.5% |
2 | Anisaldehyde | O-Formyl-4-methoxyphenol | HCOOOH | N/A |
3 | O-Formyl... | 4-Methoxyphenol | H⁺, H₂O | N/A |
4 | 4-Methoxyphenol | This compound | CHCl₃, NaOH | 79% |
Industrial Production Techniques
Scalability of the Reimer-Tiemann Reaction
Industrial-scale production optimizes the Reimer-Tiemann reaction by:
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Employing continuous flow reactors to enhance mixing and heat transfer.
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Recycling unreacted chloroform and NaOH to reduce costs.
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Implementing advanced crystallization techniques (e.g., anti-solvent addition) for high-purity yields .
Comparative Analysis of Synthesis Routes
Efficiency and Cost
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Reimer-Tiemann Direct Method : Higher yield (79%), fewer steps, and lower operational costs make it the preferred choice for bulk production.
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Multi-Step Route : Lower overall yield (~36% estimated) and higher complexity limit its use to niche applications requiring bio-sourced intermediates.
Purity and Byproducts
The direct method produces fewer byproducts, whereas the multi-step route requires extensive purification after each stage. Gas chromatography (GC) analyses confirm ≥98% purity for the Reimer-Tiemann product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Hydroxy-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol.
Substitution: The compound can participate in substitution reactions, particularly involving the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Hydroxy-5-methoxybenzoic acid.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives can be formed.
Scientific Research Applications
Organic Synthesis
Intermediates in Organic Reactions
2-Hydroxy-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. For instance, it can be alkylated to produce derivatives like 2-alkoxy-5-methoxybenzaldehyde using dimethyl sulfate or diethyl sulfate in the presence of potassium carbonate. This reaction has been reported to yield products useful in dye manufacturing .
Synthesis of Dyestuffs
The compound is utilized as a precursor in the production of dyestuffs. The alkylation process mentioned above allows for the preparation of novel dyestuffs that exhibit desirable properties for textile applications .
Medicinal Chemistry
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. A study demonstrated its effect on inhibiting microbial growth, although specific mechanisms remain to be fully elucidated . The compound's structure suggests it may interact with biological membranes or metabolic pathways, making it a candidate for further exploration in pharmaceutical applications.
Pharmaceutical Intermediates
The compound is also explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its functional groups can be modified to create derivatives with enhanced biological activity or specificity for certain targets in drug design .
Materials Science
Polymer Chemistry
In materials science, this compound can be used in the synthesis of polymers and resins. Its reactivity allows it to participate in condensation reactions that form cross-linked structures, which are valuable in creating durable materials for coatings and adhesives .
Table 1: Synthesis Conditions and Yields
Reaction | Conditions | Yield (%) |
---|---|---|
Alkylation with dimethyl sulfate | Potassium carbonate, 100°C | 69.5% |
Alkylation with diethyl sulfate | Potassium carbonate, 100°C | 97.5% |
Bromination reaction | Acetic acid, 0-20°C | 90% |
Table 2: Antimicrobial Activity
Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Micrococcus luteus | Not specified |
Cinnamaldehyde (control) | Micrococcus luteus | 74 mg/L |
Case Studies
Case Study 1: Synthesis of Dyestuffs
A patent describes a method for synthesizing various alkoxy derivatives of this compound that are useful as dyes. The process involves reacting the compound with different alkylating agents under controlled conditions to optimize yield and purity .
Case Study 2: Antimicrobial Testing
In a study examining various natural compounds for antimicrobial properties, this compound was tested against several bacteria. While it showed some inhibitory effects, further studies are needed to clarify its efficacy compared to established antimicrobial agents like cinnamaldehyde .
Mechanism of Action
The antimicrobial action of 2-Hydroxy-5-methoxybenzaldehyde involves disrupting the bacterial cell membrane, leading to leakage of phosphate ions into the extracellular environment . This disruption alters the molecular packing characteristics of phospholipid molecules in the bacterial membrane, causing fluidization and ultimately leading to the destruction of the pathogenic bacteria .
Comparison with Similar Compounds
Structural and Physical Properties
<sup>†</sup>logP values calculated or estimated from experimental data .
Antimicrobial Effects:
- This compound: MIC = 64 μg/mL against Aspergillus spp. . Synergistic with Antimycin A (FICI ≤0.5) against fungal pathogens .
o-Vanillin :
Membrane Interactions:
- This compound increases cardiolipin monolayer fluidity, while 2,5-dihydroxybenzaldehyde destabilizes DPPE packing .
Biological Activity
2-Hydroxy-5-methoxybenzaldehyde (also known as vanillin isomer) is an organic compound with significant biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its aromatic structure, featuring a hydroxyl group and a methoxy group attached to a benzaldehyde moiety. Its synthesis typically involves the Reimer-Tiemann reaction on 4-methoxyphenol, yielding a product with a high degree of purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has been shown to affect intracellular ATP concentrations in microbial cells, indicating its potential as an antimicrobial agent. Specifically, it demonstrated significant activity against Mycobacterium avium subsp. paratuberculosis (Map), with observed changes in absorbance readings suggesting cellular uptake and metabolic interaction with the compound .
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Mycobacterium avium | 24 mg/L | Intracellular ATP reduction |
Staphylococcus aureus | 1024 µg/mL | Membrane disruption and protein leakage |
Antioxidant Activity
The compound also exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. This activity is often measured using various assays, including DPPH and ABTS assays.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The underlying mechanisms appear to involve the modulation of signaling pathways related to cell survival and death.
Case Study: Cytotoxic Effects on Cancer Cells
A study involving various cancer cell lines demonstrated that treatment with this compound resulted in:
- Inhibition of cell growth : Significant reduction in cell viability was observed at concentrations above 50 µM.
- Induction of apoptosis : Flow cytometry analysis indicated increased annexin V positivity in treated cells, confirming apoptotic activity.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and leakage of cellular contents.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells through ROS generation.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways that lead to programmed cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Hydroxy-5-methoxybenzaldehyde?
- Methodological Answer : this compound is commonly synthesized via substitution or condensation reactions. For example, it serves as a starting material in hydrazone formation by reacting with benzohydrazides under reflux in ethanol with acetic acid catalysis . Commercial availability (e.g., Fluka, Sigma-Aldrich) also supports its use in multi-step syntheses, such as forming Schiff bases or metal complexes .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) .
- NMR : ¹H NMR (300 MHz) shows peaks for methoxy (-OCH₃) at δ 3.8 ppm and aromatic protons at δ 6.5–7.5 ppm .
- UV-Vis : Absorbance in methanol at λ ~300 nm correlates with π→π* transitions in the aromatic-aldehyde system .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .
- Store in tightly sealed containers in dry, ventilated areas away from ignition sources .
- Spills should be vacuumed or swept into chemical waste containers, not released into drains .
Advanced Research Questions
Q. How do computational models (e.g., DFT) align with experimental spectroscopic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies and electronic transitions. For instance, theoretical IR spectra show <2% deviation from experimental data, validating the planar molecular geometry and intramolecular hydrogen bonding between -OH and -OCH₃ groups . Discrepancies in lower-frequency modes (<500 cm⁻¹) may arise from crystal packing effects not modeled in gas-phase DFT .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Software Tools : SHELX programs (e.g., SHELXL for refinement) are used to resolve twinning or disorder in crystals. For example, high-resolution data (≤1.0 Å) improves electron density maps for methoxy group positioning .
- Validation : Cross-checking with Hirshfeld surface analysis or hydrogen-bonding networks ensures structural consistency .
Q. How does this compound enhance the bioactivity of coordination complexes?
- Methodological Answer : Its phenolic -OH and aldehyde groups act as chelating sites for metals (e.g., Cu²⁺, Zn²⁺). In antibacterial studies, hydrazone derivatives show enhanced activity (MIC ~12.5 µg/mL against S. aureus) due to increased lipophilicity and membrane disruption . Dose-response assays (e.g., broth microdilution) and molecular docking (e.g., PDB: 1JIJ) validate target binding .
Q. What experimental designs optimize the catalytic pyrolysis of this compound derivatives?
- Methodological Answer : Using MCM-41 mesoporous catalysts loaded with transition metals (e.g., Ni, Co) at 500–600°C maximizes yield of nitrogenous compounds (e.g., this compound derivatives) via dehydrogenation and demethoxylation. GC-MS quantifies products, while BET surface area analysis correlates pore size with catalytic efficiency .
Properties
IUPAC Name |
2-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHSPPYCNDYIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217478 | |
Record name | m-Anisaldehyde, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-13-9 | |
Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxysalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | m-Anisaldehyde, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxysalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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